molecular formula C14H19ClN2O3S B5824366 N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No.: B5824366
M. Wt: 330.8 g/mol
InChI Key: GOCHQJSDRCRFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as CP-465,022, is a potent and selective antagonist of the orexin-1 receptor. The orexin system plays an important role in the regulation of sleep and wakefulness, and CP-465,022 has been studied for its potential as a treatment for sleep disorders.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness. By blocking the activity of the orexin-1 receptor, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to increase sleep time and reduce wakefulness in animal models. In humans, this compound has been shown to improve sleep latency, sleep quality, and next-day functioning in patients with insomnia. This compound has also been studied for its potential as a treatment for other sleep disorders, such as narcolepsy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a potent and selective antagonist of the orexin-1 receptor, which makes it a valuable tool for studying the role of the orexin system in sleep and wakefulness. However, this compound is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
List of

Future Directions

1. Further studies on the long-term safety and efficacy of N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in the treatment of sleep disorders.
2. Investigation of the potential use of this compound in the treatment of other disorders, such as depression and anxiety.
3. Development of more selective orexin-1 receptor antagonists.
4. Studies on the role of the orexin system in other physiological processes, such as appetite regulation and stress response.
5. Investigation of the potential use of this compound in combination with other sleep aids to improve treatment outcomes.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The synthesis involves the formation of an amide bond between the acid and a pyrrolidine derivative, followed by the addition of a methanesulfonamide group. The final step involves the introduction of the oxo group at the pyrrolidine nitrogen.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential as a treatment for sleep disorders, particularly insomnia. Preclinical studies have shown that this compound can increase sleep time and reduce wakefulness in animal models. Clinical trials have also shown promising results, with this compound demonstrating efficacy in improving sleep latency and sleep quality in patients with insomnia.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-5-6-12(9-13(11)15)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHQJSDRCRFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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